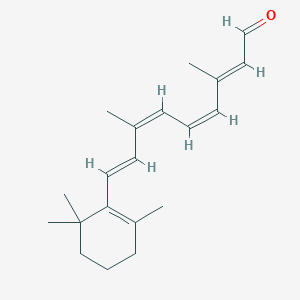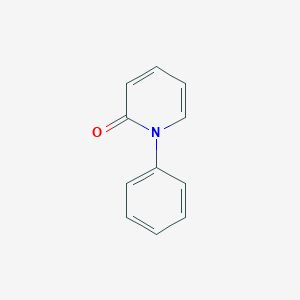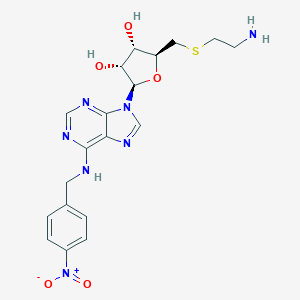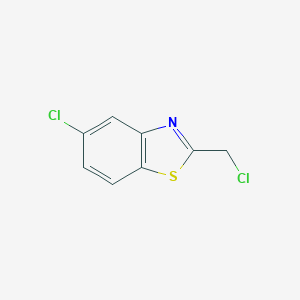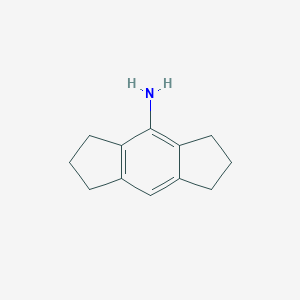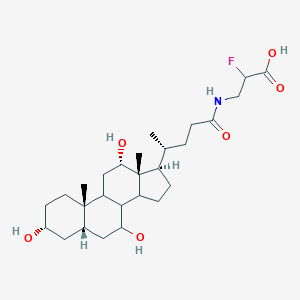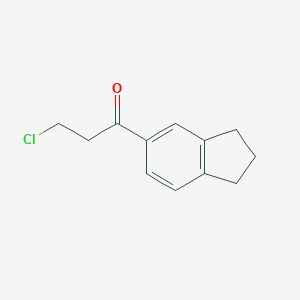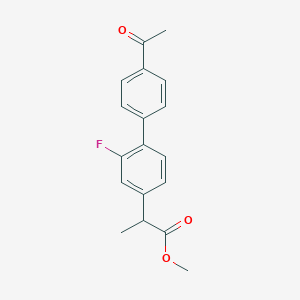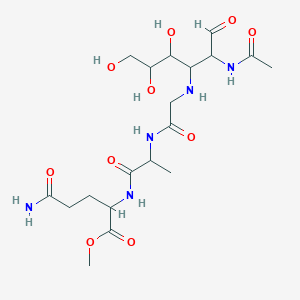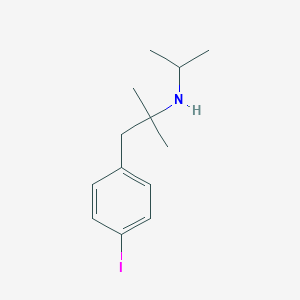
1-(4-iodophenyl)-2-methyl-N-propan-2-ylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine is an organic compound belonging to the class of amphetamines and derivatives It is characterized by the presence of an iodophenyl group attached to a propan-2-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine typically involves the iodination of a phenyl group followed by the introduction of the amine functionality. One common method involves the reaction of 4-iodobenzaldehyde with a suitable amine precursor under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, temperature, and reaction time are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodophenyl)propan-2-amine: Shares a similar structure but lacks the methyl and isopropyl groups.
4-Iodoamphetamine: Another related compound with similar pharmacological properties.
Uniqueness: 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
108708-53-8 |
|---|---|
Molekularformel |
C13H20IN |
Molekulargewicht |
317.21 g/mol |
IUPAC-Name |
1-(4-iodophenyl)-2-methyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H20IN/c1-10(2)15-13(3,4)9-11-5-7-12(14)8-6-11/h5-8,10,15H,9H2,1-4H3 |
InChI-Schlüssel |
PXTWOKDSPJNJIU-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)(C)CC1=CC=C(C=C1)I |
Kanonische SMILES |
CC(C)NC(C)(C)CC1=CC=C(C=C1)I |
Synonyme |
N-IIP N-isopropyl-4-iodophentermine N-isopropyl-4-iodophentermine, 123I-labeled cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


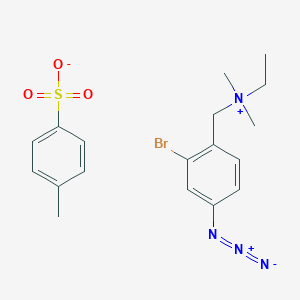
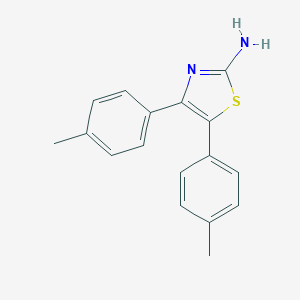
![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione](/img/structure/B17823.png)
